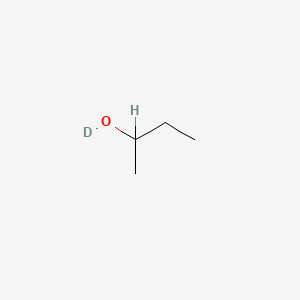

2-Butanol (D)

Description

Enantioselective Analysis of 2-Butanol Isomers in Gas-Phase Separations

Ion Mobility Spectrometry for Chiral Discrimination

S-(+)-2-Butanol as Chiral Modifier in Drift Gas Systems

S-(+)-2-Butanol serves as a volatile chiral modifier in IMS by creating an asymmetric environment within the drift gas. When introduced into nitrogen drift gas at concentrations as low as 10 ppm (45 μL/hr infusion rate), it induces stereospecific interactions with enantiomers, enabling their separation. The modifier is infused via a silica capillary into the drift gas line, where it volatilizes and interacts with ionized analytes. Experimental data demonstrate that S-(+)-2-Butanol selectively retards the mobility of one enantiomer over its counterpart. For example, D-methionine exhibited a drift time of 23.64 ms compared to 23.83 ms for L-methionine in the presence of 10 ppm S-(+)-2-Butanol, yielding a separation factor (α) of 1.01.

Table 1: Drift Time Shifts of Enantiomers in Nitrogen vs. S-(+)-2-Butanol-Modified Drift Gas

| Compound | Drift Time in N₂ (ms) | Drift Time in N₂ + 10 ppm S-(+)-2-Butanol (ms) | Separation Factor (α) |

|---|---|---|---|

| D/L-Methionine | 18.61–18.66 | 23.64–23.83 | 1.01 |

| D/L-Tryptophan | 21.99–22.02 | 23.22–23.63 | 1.02 |

| D/L-Methyl-α-glucopyranoside | 22.40–22.42 | 25.33–25.87 | 1.02 |

The efficacy of S-(+)-2-Butanol depends on its concentration, with optimal enantiomer resolution occurring at ~10 ppm. Higher concentrations (>10 ppm) did not significantly improve separation, suggesting saturation of chiral interaction sites.

Mobility Shift Mechanisms for D/L Enantiomer Resolution

Mobility shifts arise from differential long-range interactions between enantiomers and the chiral modifier. In pure nitrogen, enantiomers exhibit identical collision cross-sections and mobilities. However, S-(+)-2-Butanol introduces stereoselective dipole-dipole or hydrogen-bonding interactions, altering ion-neutral collision frequencies. For instance, D-glucose showed a reduced mobility (K₀) of 1.23 cm²/Vs in modified drift gas compared to 1.30 cm²/Vs in pure nitrogen, while L-glucose dropped to 1.21 cm²/Vs. This 1.6% difference in K₀ values underscores the modifier’s ability to amplify subtle chiral distinctions.

The mobility shift mechanism is temperature-dependent. At 200°C, valinol enantiomers showed no mobility changes with increasing S-(+)-2-Butanol concentration, likely due to thermal disruption of transient ion-modifier complexes. Conversely, at 150°C, the same modifier induced a 0.42 ms drift time difference between D- and L-valinol, highlighting the importance of thermal stability in chiral interactions.

Tandem Mass Spectrometric Differentiation Techniques

Sodium Adduct Formation Dynamics

Sodium adducts enhance chiral discrimination by altering ion stability and collision-induced dissociation (CID) patterns. For example, methyl-α-glucopyranoside forms (M+Na)⁺ adducts (m/z 217), which exhibit distinct mobility profiles in S-(+)-2-Butanol-modified drift gas. D-enantiomers displayed drift times of 25.33 ms versus 25.87 ms for L-forms, a 2.1% difference attributable to sodium’s coordination geometry. Similarly, glucose (M+Na)⁺ adducts showed a 1.6% mobility shift between enantiomers.

Table 2: Sodium Adduct Mobility Differences in Chiral Drift Gas

| Compound | m/z (M+Na)⁺ | Drift Time Difference (ms) | K₀ Difference (cm²/Vs) |

|---|---|---|---|

| Methyl-α-glucopyranoside | 217 | 0.54 | 0.03 |

| Glucose | 203 | 0.37 | 0.02 |

Adduct stability also influences resolution. Cluster peaks of valinol-(S)-2-Butanol (m/z 149, 223) dominate at 125°C but dissociate at 200°C, underscoring the temperature sensitivity of adduct-mediated separations.

Retention Time Variance in Racemic Mixtures

In racemic mixtures, retention time variance reflects the differential binding affinities of enantiomers for the chiral modifier. Without S-(+)-2-Butanol, D- and L-enantiomers of tryptophan co-eluted at 22.02 ms in nitrogen. With 10 ppm modifier, their drift times diverged to 23.22 ms (D) and 23.63 ms (L), achieving baseline separation. Similar trends were observed for phenylalanine (Δdrift time = 0.39 ms) and serine (Δdrift time = 0.39 ms).

The variance correlates with molecular structure. Compounds with hydroxyl or amine groups (e.g., threonine, penicillamine) exhibited larger retention shifts due to stronger hydrogen-bonding interactions with S-(+)-2-Butanol. In contrast, atenolol, a β-blocker with limited polar groups, showed minimal drift time differences (0.10 ms).

Structure

2D Structure

3D Structure

Properties

CAS No. |

4712-39-4 |

|---|---|

Molecular Formula |

C4H10O |

Molecular Weight |

75.13 g/mol |

IUPAC Name |

2-deuteriooxybutane |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i5D |

InChI Key |

BTANRVKWQNVYAZ-UICOGKGYSA-N |

Isomeric SMILES |

[2H]OC(C)CC |

Canonical SMILES |

CCC(C)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Hydration of 1-Butene

The industrially significant chemical method for 2-butanol production is the acid-catalyzed hydration of 1-butene. This process involves the addition of water across the double bond of 1-butene under acidic conditions, yielding 2-butanol as the major product. The reaction typically uses sulfuric acid or other strong acids as catalysts and is conducted under controlled temperature and pressure to optimize yield and selectivity.

Reaction:

$$ \text{CH}2=CH-CH2-CH3 + H2O \xrightarrow{\text{H}^+} \text{CH}3-CHOH-CH2-CH_3 $$ (2-Butanol)-

- Established industrial process

- High yield and scalability

-

- Requires corrosive acids

- Generates acidic waste streams

This method remains the backbone of commercial 2-butanol production but is increasingly complemented by biological routes for greener alternatives.

Biological Preparation Methods

Biological synthesis of 2-butanol has attracted significant research interest due to environmental benefits and potential for renewable feedstocks. The main biological routes involve microbial fermentation and enzymatic conversions, often leveraging genetically engineered strains.

Microbial Production via Engineered Lactic Acid Bacteria

Research has focused on engineering lactic acid bacteria such as Lactococcus lactis and Lactobacillus brevis to produce 2-butanol through metabolic pathways involving meso-2,3-butanediol (mBDO) as an intermediate.

-

- Conversion of glucose to meso-2,3-butanediol

- Dehydration of mBDO to 2-butanone via coenzyme B12-dependent diol dehydratase

- Reduction of 2-butanone to 2-butanol by secondary alcohol dehydrogenase

-

- Coenzyme B12-dependent diol dehydratase (pduCDE genes)

- Secondary alcohol dehydrogenase (from Clostridium autoethanogenum or Gordonia sp.)

Production in Saccharomyces cerevisiae Using TEV-Based Expression System

Another innovative approach involves engineering the yeast Saccharomyces cerevisiae to produce 2-butanol by heterologous expression of bacterial enzymes.

-

- Use of Tobacco Etch Virus (TEV) protease-based polyprotein expression system to co-express multiple subunits of B12-dependent diol dehydratase from Lactobacillus reuteri.

- Introduction of NADH-dependent secondary alcohol dehydrogenase (Sadh) from Gordonia sp. for reduction of butanone to 2-butanol.

- Cultivation under anaerobic conditions in strains lacking glycerol-3-phosphate dehydrogenase genes to increase NADH availability.

-

- Use of a well-studied, safe industrial microorganism.

- TEV system ensures equimolar expression of multi-subunit enzymes, enhancing functional enzyme assembly.

Two-Step Microbial Process Using Serratia marcescens and Lactobacillus diolivorans

A two-step fermentation process has been developed where Serratia marcescens produces meso-2,3-butanediol from glucose, followed by heat inactivation and inoculation with Lactobacillus diolivorans to convert mBDO to 2-butanol.

Comparative Data Table of Preparation Methods

Research Findings and Perspectives

Enzyme Engineering: Mutagenesis of diol dehydratase has improved enzyme stability and catalytic efficiency, increasing 2-butanol yields by up to four-fold.

Metabolic Engineering: Deletion of competing pathways (e.g., lactate dehydrogenase) and cofactor balancing (NADH availability) are critical for optimizing 2-butanol biosynthesis.

Process Scale-Up: Bioreactor cultivation with co-cultures has demonstrated feasibility for industrial production, though further optimization is needed to reduce by-products and increase yield.

Host Selection: While Lactobacillus species currently offer higher yields, Saccharomyces cerevisiae provides a safer and more genetically tractable platform, promising for future improvements.

Chemical Reactions Analysis

Types of Reactions: 2-Butanol undergoes various chemical reactions, including:

Dehydration: In the presence of acid catalysts, 2-butanol can undergo dehydration to form butenes.

Substitution: It can participate in substitution reactions, such as the Lucas test, where it reacts with hydrochloric acid to form sec-butyl chloride.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Dehydration: Acid catalysts like sulfuric acid.

Substitution: Hydrochloric acid.

Major Products:

Oxidation: 2-Butanone.

Dehydration: Butenes.

Substitution: sec-Butyl chloride.

Scientific Research Applications

Solvent Use

2-Butanol is primarily employed as a solvent in organic synthesis and industrial processes. Its ability to dissolve a wide range of organic compounds makes it valuable in the formulation of paints, coatings, and cleaning agents. The compound's moderate volatility and low toxicity enhance its desirability as a solvent in various applications.

| Application | Description |

|---|---|

| Paints and Coatings | Used as a solvent for resins and polymers. |

| Cleaning Agents | Acts as a solvent in degreasers and cleaning products. |

| Chemical Synthesis | Serves as a solvent in reactions involving organic compounds. |

Precursor to Methyl Ethyl Ketone

A significant application of 2-butanol is its conversion to methyl ethyl ketone (MEK), an important industrial solvent. The hydration of 1-butene or 2-butene using sulfuric acid catalyzes this conversion, making 2-butanol a critical intermediate in MEK production .

Biofuel Production

Recent studies have explored the potential of 2-butanol as a biofuel. Research indicates that it can be produced biologically from renewable resources such as sugars through fermentation processes. For instance, the use of genetically modified strains of Saccharomyces cerevisiae has demonstrated the feasibility of producing 2-butanol from biomass-derived substrates .

Case Study: Fermentation Process

- Organism: Saccharomyces cerevisiae

- Substrate: Meso-2,3-butanediol

- Yield: Achieved a concentration of 4 mg/L of 2-butanol through anaerobic fermentation conditions.

Drug Solvent

In pharmaceutical formulations, 2-butanol is utilized as a solvent for active pharmaceutical ingredients (APIs). Its properties allow for improved solubility and bioavailability of certain drugs, making it essential in drug development processes.

Chiral Synthesis

Due to its chiral nature, 2-butanol is also used in asymmetric synthesis to produce various chiral compounds that are crucial in the pharmaceutical industry . The ability to selectively synthesize one enantiomer over another enhances the efficacy and safety profiles of medications.

Water Treatment

Research has indicated that 2-butanol can be applied in water treatment processes, particularly in the extraction and recovery of pollutants from wastewater . Its solvent properties facilitate the removal of hydrophobic contaminants, improving water quality.

Mechanism of Action

The mechanism of action of 2-butanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Physical and Functional Properties

Table 2: Combustion and Thermodynamic Metrics

| Property | 2-Butanol | iso-Butanol |

|---|---|---|

| Ignition Delay (ms) | 1.2–2.5 | 1.8–3.1 |

| Aggregation Threshold | >1 M | No aggregation |

| Excess Enthalpy (mXylene mix) | -0.45 kJ/mol | Not Reported |

Research Findings on Functional Differences

- Aggregation in Solutions: 2-Butanol forms clusters in aqueous solutions above 1 M, altering solvent dynamics and hydrogen-bonding networks .

- Fruit Preservation: 0.05% 2-butanol treatment reduces weight loss and delays browning in post-harvest longan fruit by suppressing respiration and ethylene production .

- Binary Mixtures: In mixtures with m-xylene, 2-butanol exhibits negative excess entropy, indicating ordered molecular interactions .

Industrial and Environmental Implications

- Biofuel Blends: 2-Butanol’s high octane number and low hygroscopicity make it preferable to ethanol in reducing engine deposits and emissions .

- Market Growth: The 2-butanol market is expanding at a 5% CAGR, driven by BASF and Eastman Chemical’s investments in solvent production .

- Environmental Role: Plants convert methyl vinyl ketone (MVK) to 2-butanol, highlighting its role in atmospheric VOC cycling .

Biological Activity

2-Butanol (D), an alcohol with the molecular formula C4H10O, has garnered significant attention in various fields, including biochemistry, pharmacology, and industrial applications. This article presents a comprehensive overview of the biological activity of 2-butanol, focusing on its biochemical properties, synthesis pathways, and potential applications based on recent research findings.

2-Butanol is a secondary alcohol characterized by the presence of a hydroxyl group (-OH) attached to the second carbon in a four-carbon chain. Its structural formula can be represented as follows:

This configuration allows 2-butanol to engage in various chemical reactions, making it a versatile compound in both biological and industrial contexts.

1. Enzymatic Pathways

Recent studies have highlighted the enzymatic pathways involved in the biosynthesis of 2-butanol. The primary pathway involves the conversion of meso-2,3-butanediol to 2-butanol through a two-step enzymatic process:

- Dehydration : Catalyzed by coenzyme B12-dependent diol dehydratases.

- Reduction : Conducted by secondary alcohol dehydrogenases.

In one study, researchers successfully expressed a B12-dependent diol dehydratase system in Saccharomyces cerevisiae, leading to the production of 2-butanol from butanone under anaerobic conditions. The yield was reported at approximately 42 mg/L after 72 hours of cultivation .

2. Antifungal Properties

Emerging evidence suggests that 2-butanol exhibits antifungal activity. A study explored its efficacy against various fungal strains, demonstrating that it could inhibit the growth of pathogenic fungi such as Trichophyton spp., which are responsible for skin infections . This property underscores its potential as a natural antifungal agent.

3. Interaction with Biological Membranes

The interaction of 2-butanol with biological membranes has been studied using molecular dynamics simulations. Findings indicate that 2-butanol can disrupt lipid bilayers, affecting membrane fluidity and permeability. This property may contribute to its biological effects, including cytotoxicity at higher concentrations .

Table 1: Summary of Biological Activities of 2-Butanol

Industrial Applications

Due to its biological properties, 2-butanol is also considered for various industrial applications:

- Solvent : Used in chemical synthesis and extraction processes.

- Fuel Additive : Potentially serves as an alternative fuel or fuel additive due to its favorable combustion properties.

- Pharmaceuticals : Explored for use in drug formulations due to its solubility characteristics.

Q & A

Q. How can the structural isomers of 2-butanol be distinguished using spectroscopic techniques?

- Methodological Answer : 1H NMR spectroscopy is effective for differentiating structural isomers of 2-butanol. For example, 1-butanol and 2-butanol exhibit distinct splitting patterns due to their carbon backbone connectivity. In 2-butanol, the hydroxyl proton (-OH) appears as a singlet at ~1.5 ppm (in acetone), while the methyl group adjacent to the hydroxyl resonates as a quartet at ~1.1 ppm. In contrast, 1-butanol shows a triplet for the -CH2OH group at ~3.5 ppm (in CHCl3). Infrared (IR) spectroscopy further distinguishes isomers via O-H stretching vibrations (broad ~3300 cm⁻¹) and C-O-H bending modes (~1410 cm⁻¹) .

Q. What are the standard experimental protocols for confirming the purity and identity of 2-butanol in a laboratory setting?

- Methodological Answer : A combination of boiling point determination (94–96°C), solubility tests (miscibility in polar solvents), and functional group analysis (e.g., Lucas test for secondary alcohols) is recommended. Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) provides quantitative purity assessment. Cross-validation with IR and NMR spectra ensures structural confirmation. For deuterated variants (e.g., 2-butanol-d9), isotopic purity can be verified via mass spectrometry or 2H NMR .

Q. How does the chiral nature of 2-butanol influence its physicochemical properties?

- Methodological Answer : The enantiomeric forms (R/S) of 2-butanol exhibit identical physical properties (e.g., boiling point, density) but differ in optical activity. Polarimetry or enantioselective Raman spectroscopy (esR) can measure specific optical rotation (e.g., [α]D = ±13.5° for neat enantiomers). The racemic mixture shows no net rotation but can be resolved using chiral stationary phases in GC (e.g., Astec® CHIRALDEX™ columns) .

Advanced Research Questions

Q. What experimental and computational approaches are synergistic for studying 2-butanol aggregation in aqueous solutions?

- Methodological Answer : Molecular dynamics (MD) simulations validated against small/wide-angle X-ray scattering (SWAXS) data reveal that 2-butanol forms aggregates above 1 M concentration. MD parameters (e.g., OPLS-AA force field) simulate radial distribution functions (g(r)) and cluster dimensions, while SWAXS quantifies correlation lengths (ξ) of aggregates (~2 nm at 2 M). Discrepancies between simulated and experimental structure factors (S(q)) are minimized by adjusting solvation shell parameters .

Q. How can enantioselective Raman spectroscopy (esR) differentiate 2-butanol enantiomers without chiral derivatization?

- Methodological Answer : esR exploits differential polarization states of Raman-scattered light from enantiomers. Using a half-wave retarder, the vertical polarization component (e.g., at 885 cm⁻¹ for C-O stretching) is isolated. The depolarization ratio (ρ) for (R)-2-butanol is measurably distinct from (S)-2-butanol due to vibrational circular dichroism (VCD) effects. This avoids the need for chiral solvents or derivatizing agents .

Q. What critical concentration thresholds govern 2-butanol aggregation, and how are they determined experimentally?

- Methodological Answer : Aggregation onset occurs at ~1 M, detected via deviations in normalized molecular concentration (R) from uniform distribution (R = 1). SWAXS-derived Ornstein-Zernike (OZ) modeling calculates cluster radii (Rs) and correlation lengths (ξ). Above 1 M, R approaches 2, indicating doubled local density. Phase separation near 3 M is predicted via MD-derived activity coefficients and Kirkwood-Buff integrals .

Q. How do isotopic substitutions (e.g., 2-butanol-d9) affect hydrogen-bonding dynamics in aqueous systems?

- Methodological Answer : Deuteration alters hydrogen-bond lifetimes and vibrational modes. Quasi-elastic neutron scattering (QENS) and IR spectroscopy show that 2-butanol-d9 forms stronger O-D∙∙∙O bonds (vs. O-H∙∙∙O), slowing water reorientation dynamics by ~20%. MD simulations with modified bond constraints (e.g., SHAKE algorithm) replicate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.